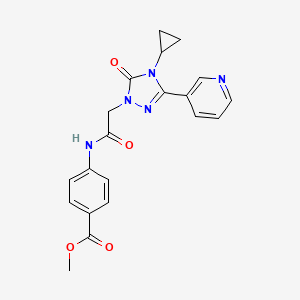

methyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4/c1-29-19(27)13-4-6-15(7-5-13)22-17(26)12-24-20(28)25(16-8-9-16)18(23-24)14-3-2-10-21-11-14/h2-7,10-11,16H,8-9,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALWMYHHZUARSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate (CAS Number: 1797588-30-7) is a complex organic compound that integrates a triazole moiety with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 393.4 g/mol. The structure features a benzoate group linked to a pyridine and triazole framework, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.4 g/mol |

| CAS Number | 1797588-30-7 |

Biological Activity Overview

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. Methyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-y)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate has been evaluated for its efficacy against various bacterial strains. A study reported that derivatives of triazole compounds demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The triazole moiety is known for its anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . Specific studies on related triazole compounds have highlighted their ability to target cancer pathways effectively.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Triazole derivatives are recognized for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.

The mechanism of action for methyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-y)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is believed to involve:

- Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors that disrupt critical biochemical pathways.

- Receptor Modulation : The compound may interact with specific receptors involved in disease processes.

- Cellular Pathway Interference : It can affect signaling pathways that regulate cell growth and survival.

Study on Antimicrobial Activity

A recent investigation into the antimicrobial efficacy of similar triazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various pathogens . This highlights the potential effectiveness of methyl 4-(2-(4-cyclopropyl...) in clinical settings.

Anticancer Research

Research has shown that triazole derivatives can inhibit tumor growth in vitro and in vivo models. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing methyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate?

- Answer : The compound can be synthesized via a multi-step protocol. A common approach involves:

Cyclocondensation : Reacting 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours) to form the triazolone core .

Acetamido linkage : Coupling the triazolone intermediate with methyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Answer : Key techniques include:

- NMR : H and C NMR to confirm the triazolone ring (δ 8.0–9.0 ppm for pyridinyl protons) and acetamido linkage (δ 2.5–3.5 ppm for methylene groups) .

- IR : Absorbances at 1680–1720 cm (C=O stretching of triazolone and ester groups) .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~450–460 for [M+H]) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Answer : Conduct accelerated stability studies:

- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track ester hydrolysis byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Answer :

Substituent variation : Modify the cyclopropyl group (e.g., replace with methyl or phenyl) to evaluate steric/electronic effects on target binding .

Bioisosteric replacement : Swap the pyridinyl ring with isoxazole or pyridazine moieties (see ethyl benzoate analogs in ) to enhance solubility or affinity.

In vitro assays : Use kinase inhibition or cytotoxicity assays (e.g., MTT on cancer cell lines) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Answer :

- Orthogonal assays : Validate results using both enzymatic (e.g., fluorescence polarization) and cell-based assays to rule out assay-specific artifacts .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .

- Computational modeling : Perform molecular dynamics simulations to identify conformational states affecting activity .

Q. How can the compound’s pKa and solubility be experimentally determined for formulation studies?

- Answer :

- Potentiometric titration : Titrate with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to determine pKa values (see Table 1 in ).

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Answer :

- Docking studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or Aurora kinases) based on pyridinyl-triazolone scaffolds .

- QSAR modeling : Train models on analogs (e.g., ethyl benzoate derivatives in ) to correlate descriptors (logP, polar surface area) with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.